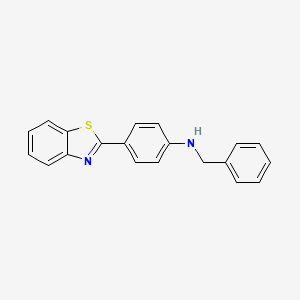

4-(1,3-Benzothiazol-2-yl)-N-benzylaniline

Description

Structure

3D Structure

Properties

CAS No. |

918879-21-7 |

|---|---|

Molecular Formula |

C20H16N2S |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-benzylaniline |

InChI |

InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |

InChI Key |

RGKPFFGLKSCAQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Molecular Structure Elucidation and Conformational Analysis

Conformational Landscape and Torsional Angle Analysis

The conformational flexibility of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a key determinant of its molecular geometry and, consequently, its interactions in various chemical environments. The molecule's structure is characterized by several rotatable single bonds, leading to a complex conformational landscape. Analysis of this landscape is primarily achieved through the examination of torsional (dihedral) angles between the constituent aromatic ring systems. While crystallographic data for the specific title compound is not available, valuable insights can be drawn from the analysis of closely related structures.

Detailed research findings on analogous compounds reveal significant conformational variations depending on the substitution at the aniline (B41778) nitrogen. These findings provide a strong basis for understanding the likely conformational preferences of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline.

For instance, in the case of ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, the benzothiazole (B30560) ring system and the adjacent benzene (B151609) ring are nearly coplanar, exhibiting a very small dihedral angle of 1.20 (2)°. nih.govnih.govresearchgate.net This planarity is indicative of significant electronic delocalization between the two ring systems. The substituted amino substituent in this molecule adopts an extended conformation, as evidenced by the N-C-C-O torsion angle of 179.4 (3)°. nih.govnih.gov

Further illustrating the influence of the N-substituent, studies on a series of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides show interplanar angles between the benzothiazole and phenyl groups to be around 30°, though a smaller angle of 16.6° is also observed. mdpi.com

These findings collectively suggest that the conformational landscape of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is likely to be characterized by a non-planar arrangement. The degree of twisting between the benzothiazole and aniline rings, as well as the orientation of the benzyl (B1604629) group, will be governed by a delicate balance of steric and electronic effects. The presence of the bulky benzyl group on the aniline nitrogen would likely lead to a significant dihedral angle between the benzothiazole-aniline core and the benzyl ring, similar to what is observed in the pyridylmethyl analogue.

The interactive data tables below summarize the key torsional angles from these related structures, providing a quantitative basis for the conformational analysis.

Interactive Data Table: Dihedral Angles in Related Benzothiazole Derivatives

| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| Ethyl 2-[4-(1,3-Benzothiazol-2-yl)anilino]acetate | Benzothiazole | Benzene | 1.20 (2) |

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Benzothiazole | Benzene | 7.22 (1) |

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | Benzene | Pyridine (B92270) | 80.89 (1) |

| N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides | Benzothiazole | Phenyl | ~30 / 16.6 |

Interactive Data Table: Key Torsional Angles in a Related Benzothiazole Derivative

| Compound Name | Torsion Angle | Value (°) |

| Ethyl 2-[4-(1,3-Benzothiazol-2-yl)anilino]acetate | N-C-C-O | 179.4 (3) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of many-body systems. While specific DFT studies on 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline are not documented, this section outlines the typical analyses that would be performed. DFT calculations are frequently carried out using various functionals and basis sets, such as B3LYP/6-311++G(d,p), to investigate molecular properties. nih.gov

Geometry Optimization and Vibrational Frequency Computations

A fundamental step in computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, its most stable three-dimensional structure. For a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations at the B3LYP/6–311 G(d,p) level were used to obtain its optimized structure for comparison with experimental X-ray diffraction data. nih.gov

Following optimization, vibrational frequency calculations are typically performed. These computations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes. For instance, the FT-IR and FT-Raman spectra of N-benzylaniline have been analyzed computationally to make complete vibrational assignments.

Electronic Structure Analysis: Frontier Molecular Orbital (HOMO-LUMO) Energy Gaps and Charge Transfer Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis is also fundamental in predicting intramolecular charge transfer (ICT), where electronic charge is redistributed within the molecule upon excitation. For various benzothiazole (B30560) derivatives, the HOMO-LUMO energy gaps have been calculated to be in the range of 0.05 to 1.37 eV, indicating their potential for use in electronic applications.

Interactive Table: Illustrative Frontier Orbital Energies for a Benzothiazole Derivative (Data is for illustrative purposes and not for 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline)

| Parameter | Energy (eV) |

| EHOMO | -5.50 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 3.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values in various colors. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms like nitrogen or oxygen) and are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. Green areas denote neutral potential. MEP analysis has been employed to identify the reactive sites in molecules like N-benzylaniline.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For example, in methylamine (B109427) (CH3NH2), a significant interaction is observed between the lone pair on the nitrogen atom and an antibonding C-H orbital. This type of analysis reveals the nature of intramolecular charge transfer and the delocalization of electron density.

Quantum Chemical Descriptors and Global/Local Reactivity Indices

From the energies of the HOMO and LUMO, various quantum chemical descriptors and global reactivity indices can be calculated to further quantify a molecule's reactivity. These descriptors provide a more quantitative framework for understanding chemical behavior based on DFT principles.

Interactive Table: Key Quantum Chemical Descriptors (Definitions)

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

These parameters are widely used to compare the reactivity of different molecules within a series and to rationalize their observed chemical properties.

Molecular Modeling and Docking Studies (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations and orientations. The results are often ranked using a scoring function, with lower scores typically indicating more favorable binding. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Although no specific docking studies have been published for 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, various other benzothiazole derivatives have been investigated as potential inhibitors of enzymes like COX-2 through molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Computational Chemical Design

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.thnih.gov In the context of drug design and medicinal chemistry, QSAR studies are pivotal for predicting the activity of novel molecules, optimizing lead compounds, and understanding the physicochemical properties that govern their therapeutic effects. chula.ac.thnih.gov For benzothiazole derivatives, including 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, QSAR methodologies offer a rational framework for designing new agents with enhanced potency and selectivity. chula.ac.th

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular properties. atlantis-press.com These properties are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These pertain to the distribution of electrons within the molecule and include parameters such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). atlantis-press.com

Steric Descriptors: These describe the size and shape of the molecule, influencing its ability to fit into a biological target's active site. atlantis-press.com Examples include molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its transport across biological membranes. The partition coefficient (logP) is a classic example. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, considering the connectivity of atoms.

Various QSAR methods are utilized, ranging from two-dimensional (2D-QSAR) to more complex three-dimensional (3D-QSAR) approaches. 2D-QSAR models correlate biological activity with the aforementioned physicochemical descriptors. chula.ac.th In contrast, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the 3D steric and electrostatic fields surrounding the molecules. nih.govijpsr.com These methods generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. nih.gov

Detailed Research Findings from Benzothiazole Derivatives

While specific QSAR studies focusing exclusively on 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline are not extensively documented in publicly available literature, numerous studies on analogous benzothiazole derivatives provide significant insights that are applicable. These studies often focus on anticancer or antifungal activities. chula.ac.thnih.gov

For instance, 3D-QSAR studies on benzothiazole derivatives as inhibitors of Candida albicans N-myristoyltransferase have yielded robust models. nih.gov In one such study, CoMFA and CoMSIA models demonstrated high predictive ability, with cross-validated coefficients (q²) of 0.733 and 0.738, respectively. nih.gov The resulting 3D contour maps provided clear, interpretable information about the structure-activity relationships, guiding the design of new inhibitors with potentially higher activity. nih.gov

Another approach, Group-based QSAR (GQSAR), has been applied to benzothiazole derivatives to identify structural fragments that are crucial for anticancer activity. chula.ac.thchula.ac.th In a GQSAR study on a series of 41 benzothiazole derivatives, the molecules were fragmented to assess the contribution of different substituents. chula.ac.th The analysis revealed that the presence of hydrophobic groups on one of the fragments (R1) would likely enhance anticancer activity. chula.ac.th The generated model provided insights into the structural requirements for optimizing the benzothiazole scaffold for anticancer drug design. chula.ac.th

The statistical robustness of QSAR models is critical for their predictive power. Key statistical parameters include:

n: The number of compounds in the dataset.

r² (or R²): The coefficient of determination, which indicates how well the model fits the data. Values closer to 1.0 suggest a better fit.

q² (or Q²): The cross-validated coefficient of determination, which assesses the predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

R²test: The coefficient of determination for an external test set of compounds, which provides a measure of the model's ability to predict the activity of new, unseen molecules.

The table below summarizes the statistical data from various QSAR studies on benzothiazole derivatives, illustrating the predictive nature of these models.

| QSAR Model | Target/Activity | n (Training Set) | q² | r² | R²test | Reference |

| CoMFA | Candida albicans N-myristoyltransferase Inhibitors | - | 0.733 | - | - | nih.gov |

| CoMSIA | Candida albicans N-myristoyltransferase Inhibitors | - | 0.738 | - | - | nih.gov |

| GQSAR | Anticancer Activity | 28 | 6.1 | 6.05 | - | chula.ac.th |

| 3D-QSAR | α-glucosidase Inhibitors | 18 | 0.553 (CoMFA), 0.75 (CoMSIA) | 0.93 (CoMFA), 0.942 (CoMSIA) | 0.74 (CoMFA), 0.87 (CoMSIA) | researchgate.net |

| 3D-QSAR | p56lck Inhibitors | - | 0.710 (CoMFA), 0.642 (CoMSIA) | 0.966 (CoMFA), 0.956 (CoMSIA) | - | ijpsr.com |

Note: The GQSAR study reported Z Score Q² and Z Score R², which are related to the statistical significance of the model.

These studies collectively indicate that the benzothiazole scaffold is amenable to QSAR modeling. For 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, a QSAR study would involve synthesizing a series of analogs with variations in the N-benzyl and aniline (B41778) portions of the molecule. By measuring the biological activity of these analogs and applying QSAR methodologies, it would be possible to delineate the specific structural features that are critical for its activity, thereby guiding the rational design of more potent compounds. The contour maps generated from 3D-QSAR, for example, would highlight regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for biological activity.

Photophysical Properties and Optoelectronic Behavior

Absorption and Emission Characteristics

The electronic absorption and emission spectra of 4-(1,3-benzothiazol-2-yl)-N-benzylaniline are influenced by the nature of its environment, exhibiting distinct behaviors in solution and the solid state. These properties are a direct consequence of the intramolecular charge transfer (ICT) character of its excited states.

In the solid state, the fluorescence properties can be influenced by aggregation. For some benzothiazole-substituted compounds, aggregation can promote excited-state intramolecular proton transfer (ESIPT), leading to enhanced emission in the solid phase, a phenomenon known as aggregation-induced emission enhancement (AIEE). nih.gov This suggests that the solid-state emission of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline could be significantly different from its solution-phase fluorescence, potentially exhibiting enhanced quantum yields and altered emission wavelengths due to restricted intramolecular rotations and specific intermolecular interactions in the crystalline or aggregated state.

Table 1: Illustrative Photophysical Data for a Structurally Similar Compound, 4-(benzothiazol-2-yl)-N,N-diphenylaniline, in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 360 | 430 | 4780 |

| Toluene | 362 | 465 | 6480 |

| Dichloromethane | 364 | 500 | 8160 |

| Acetonitrile | 362 | 525 | 9250 |

| Methanol | 362 | 540 | 9870 |

Note: Data is for illustrative purposes based on the behavior of a similar compound and may not represent the exact values for 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline.

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity, linked by an intramolecular hydrogen bond. In the case of some benzothiazole (B30560) derivatives, particularly those with a hydroxyl group ortho to the benzothiazole linkage, ESIPT is a prominent de-excitation pathway. nih.gov Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, leading to a tautomeric form that is energetically favored in the excited state. This process results in a large Stokes shift between the absorption of the initial form and the emission of the tautomer.

For 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, which lacks a suitable proton-donating group in the vicinity of a proton-accepting site, the classical ESIPT mechanism is not expected to be the primary photophysical pathway. However, the benzothiazole nitrogen can act as a proton acceptor if a suitable proton donor is present in an interacting molecule or in the environment. In some complex benzothiazole systems, dual hydrogen bonds and intramolecular charge transfer can cooperatively facilitate an ESIPT-like process. nih.gov

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced for compounds that exhibit a significant change in their dipole moment upon electronic excitation. As mentioned previously, the fluorescence of 4-(benzothiazol-2-yl)-N,N-diphenylaniline, a close analog of the title compound, shows a strong positive solvatochromism. nih.govnih.govrsc.org

The absorption spectrum of such D-π-A compounds is generally less sensitive to solvent polarity, indicating that the ground state is not as strongly influenced by the surrounding solvent molecules. In contrast, the emission spectrum shows a marked red-shift as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation. nih.govnih.govrsc.org It is highly probable that 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline would exhibit similar solvatochromic behavior, making it a potential candidate for use as a fluorescent probe to characterize the polarity of its microenvironment.

Luminescence Sensitization Mechanisms (e.g., Lanthanide Ion Complexation)

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, can act as a ligand for metal ions. When complexed with lanthanide ions (Ln³⁺), such organic ligands can function as "antenna" chromophores, absorbing light and efficiently transferring the excitation energy to the emissive f-orbitals of the lanthanide ion. This process, known as luminescence sensitization or the antenna effect, can lead to the characteristic sharp, line-like emission of the lanthanide ion.

Studies on lanthanide complexes with benzothiazole derivatives have shown that these ligands can effectively sensitize the near-infrared (NIR) luminescence of ions such as Nd³⁺ and Er³⁺. nih.gov The efficiency of this energy transfer is dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. For some benzothiazole derivatives, the involvement of an ESIPT process in the ligand can further enhance the sensitized luminescence quantum yields of the lanthanide complexes. nih.gov

While there are no specific reports on the complexation of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline with lanthanide ions, its electronic structure suggests that it could potentially act as a sensitizer. The broad absorption bands in the UV-visible region could allow for efficient light harvesting, and subsequent energy transfer to a coordinated lanthanide ion could result in sensitized emission in the visible or NIR regions.

Photochemical Reactivity and Stability under Illumination

The presence of the aniline (B41778) nitrogen and the benzyl (B1604629) group could potentially introduce pathways for photochemical degradation. For instance, N-dealkylation or oxidation at the benzylic position are possible photoreactions. The efficiency of these degradation pathways would likely be influenced by factors such as the presence of oxygen, the solvent, and the intensity and wavelength of the incident light. While specific studies on the photochemical reactivity of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline are not available, related benzothiazole derivatives used in imaging applications are often noted for their good photostability.

Electrochemical Properties and Redox Behavior

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of electroactive species. For compounds in the class of 4-(1,3-benzothiazol-2-yl)-N-benzylaniline, CV studies would typically reveal an anodic peak corresponding to the oxidation of the tertiary amine group.

In a study of the closely related compound BTA-1, which differs only by having a methyl group instead of a benzyl (B1604629) group on the nitrogen atom, electrochemical oxidation was observed. nih.gov This suggests that 4-(1,3-benzothiazol-2-yl)-N-benzylaniline would also exhibit a distinct oxidation signal. The oxidation process for N-alkylanilines generally involves the removal of an electron from the nitrogen atom. mdpi.com The potential at which this occurs is influenced by the molecular structure, including the nature of the substituents on the nitrogen and the aromatic rings.

CV experiments on benzothiazole (B30560) derivatives intended as redox-active materials show defined peak shapes, indicating that the core structure is electrochemically active. researchgate.net For instance, the cyclic voltammograms of 4-(benzo[d]thiazol-2-yl)-1-benzylpyridin-1-ium chloride, which contains both benzothiazole and benzyl moieties, show distinct redox signals. researchgate.netdb-thueringen.de The scan rate dependence in these studies often reveals information about the nature of the electrochemical process. A linear relationship between the peak current and the square root of the scan rate typically indicates a diffusion-controlled process, which is common for soluble analytes. researchgate.net

Chronoamperometry, which measures current as a function of time at a fixed potential, could be employed to study the kinetics of the electrode process and any coupled chemical reactions that may follow the initial electron transfer.

Determination of Redox Potentials and Stability of Electrochemically Generated Species

The redox potential is a critical parameter that quantifies the ease with which a molecule can be oxidized or reduced. For 4-(1,3-benzothiazol-2-yl)-N-benzylaniline, the primary electrochemical event is expected to be oxidation. The oxidation potential can be estimated from data on analogous compounds.

The electrochemical oxidation of BTA-1, a close structural analog, has been reported, though the precise potential under specific conditions was not detailed in the context of the study on amyloid formation. nih.gov Studies on the electrochemical oxidation of various aniline (B41778) derivatives show that the process is often irreversible or quasi-reversible. mdpi.commdpi.com This irreversibility typically points to the instability of the initially formed species.

Upon one-electron oxidation, an N-substituted aniline forms a radical cation. mdpi.com This species can be unstable and may undergo subsequent chemical reactions. The stability of this radical cation is influenced by the surrounding chemical environment, including the solvent and the presence of nucleophiles. For N,N-dialkylanilines, the radical cation can deprotonate, particularly from an alpha-carbon, leading to the formation of a neutral radical which can be further oxidized. mdpi.com The electrochemical oxidation of N,N-dimethylbenzylamine, for example, proceeds via the formation of a radical cation, which can then follow different deprotonation pathways. mdpi.com

The table below presents oxidation potential data for related compounds to provide context for the expected redox potential of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline.

| Compound Name | Half-wave Potential (E₁/₂) vs. Fc/Fc⁺ | Solvent/Electrolyte | Reference |

| 4-(benzo[d]thiazol-2-yl)-1-methylpyridin-1-ium | -1.11 V, -1.80 V | CH₃CN / 0.1 M TBAPF₆ | db-thueringen.de |

| 4-(benzo[d]thiazol-2-yl)-1-benzylpyridin-1-ium | Not specified, but CV shown | CH₃CN / 0.1 M TBAPF₆ | researchgate.net |

This interactive table summarizes key electrochemical data for compounds structurally related to 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline. Note that these are reduction potentials for pyridinium (B92312) salts, not oxidation potentials for anilines, but they provide insight into the redox activity of the benzothiazole core.

The stability of the species generated after the initial oxidation is often limited. The radical cations of aniline derivatives can dimerize (head-to-tail or tail-to-tail coupling) or react with other species present in the solution, leading to the irreversibility observed in cyclic voltammetry. mdpi.com

Elucidation of Electrochemical Reaction Mechanisms

The electrochemical oxidation mechanism for 4-(1,3-benzothiazol-2-yl)-N-benzylaniline is anticipated to follow the general pathway established for N-alkylanilines. mdpi.com

The proposed mechanism involves the following steps:

Initial Electron Transfer: The process begins with a one-electron oxidation of the tertiary amine nitrogen atom at the anode to form a radical cation.

Deprotonation: This highly reactive radical cation can then lose a proton from the benzylic methylene (B1212753) group. This deprotonation step is plausible due to the relative acidity of the C-H bond adjacent to the positively charged nitrogen. This results in the formation of a neutral carbon-centered radical.

Second Electron Transfer: The resulting neutral radical is typically easier to oxidize than the parent molecule. It undergoes a second one-electron transfer at the electrode surface to form a carbocation, specifically an iminium ion.

Solvent Reaction/Nucleophilic Attack: The electrochemically generated iminium ion is an electrophile and will readily react with any nucleophiles present. In aqueous or partially aqueous media, this would likely be water, leading to hydrolysis and eventual cleavage of the benzyl group, forming 4-(1,3-benzothiazol-2-yl)aniline (B1210751) and benzaldehyde (B42025).

Conceptual Considerations for Use as Redox-Active Organic Materials

There is growing interest in using organic molecules as the active components in energy storage systems, such as redox-flow batteries, as an alternative to traditional metal-based materials. researchgate.net Benzothiazole, benzoxazole, and benzimidazole (B57391) derivatives have been proposed as promising redox-active moieties for such applications. researchgate.netdb-thueringen.de

The suitability of a compound like 4-(1,3-benzothiazol-2-yl)-N-benzylaniline as a redox-active material depends on several key properties:

Reversible Redox Behavior: For battery applications, the electrochemical oxidation and reduction processes should be as reversible as possible to ensure high cycling stability and longevity. As discussed, the oxidation of N-alkylanilines is often irreversible, which would be a significant challenge to overcome. mdpi.com

Stable Redox States: The oxidized and reduced forms of the molecule must be chemically stable in the battery's operating environment for extended periods. The instability of the radical cation formed from the aniline moiety is a major drawback. mdpi.com

Tunable Redox Potential: The ability to modify the molecular structure to fine-tune the redox potential is a key advantage of organic materials. For 4-(1,3-benzothiazol-2-yl)-N-benzylaniline, modifications to the benzothiazole or the aniline rings with electron-donating or electron-withdrawing groups could be used to adjust the oxidation potential.

High Solubility: The redox-active material must be highly soluble in the chosen electrolyte to achieve a high energy density.

While the aniline portion of the molecule presents stability challenges, the benzothiazole core itself is a robust heterocyclic system that can be part of stable redox-active structures. researchgate.netdb-thueringen.de Therefore, while 4-(1,3-benzothiazol-2-yl)-N-benzylaniline itself may not be an ideal candidate due to the likely irreversible oxidation of the N-benzylaniline group, it serves as a foundational structure. Future research could focus on modifying this scaffold, for instance, by altering the nature of the linkage between the aniline and benzothiazole moieties or by incorporating different substituents to enhance the stability of the oxidized species.

Chemical Reactivity and Mechanistic Investigations

Detailed Analysis of Reaction Pathways and Intermediate Species Formation

The formation of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline itself likely proceeds through one of two primary synthetic routes.

Route A: N-Alkylation. This pathway involves the N-benzylation of the precursor 2-(4-aminophenyl)benzothiazole. chemsynthesis.comsigmaaldrich.com The reaction typically occurs via nucleophilic substitution, where the primary amino group of 2-(4-aminophenyl)benzothiazole attacks benzyl (B1604629) halide (e.g., benzyl bromide or chloride). A weak base is often employed to neutralize the hydrogen halide byproduct. The intermediate is a simple ammonium (B1175870) salt which is deprotonated to yield the final product.

Route B: Cyclization. A more convergent approach involves the condensation of 2-aminothiophenol (B119425) with a pre-formed N-benzyl-4-aminobenzoic acid derivative (such as an acid chloride, ester, or nitrile). The classical method for forming the benzothiazole (B30560) ring is the Jacobson cyclization, which proceeds via the cyclization of thiobenzanilides. nih.govdiva-portal.org In this context, the reaction would involve the initial formation of a thioamide from 2-aminothiophenol and an N-benzyl-4-aminobenzoyl derivative, followed by oxidative cyclization. High temperatures, sometimes in the presence of polyphosphoric acid (PPA), are often required for such condensations. nih.gov

Intermediates in these pathways would include the corresponding thioanilide for Route B and a quaternary ammonium species for Route A.

Influence of Catalysts, Solvents, and Reaction Conditions on Chemical Transformations

The synthesis and subsequent reactions of the 2-arylbenzothiazole scaffold are significantly influenced by the chosen conditions.

For the synthesis via cyclization , catalysts are crucial. While high temperatures in PPA can effect condensation, modern methods often employ transition metal catalysts. Copper- and nickel-catalyzed intramolecular C-S bond formations are common. organic-chemistry.orgbeilstein-journals.org For instance, a general method for benzothiazole formation uses a CuI catalyst with 1,10-phenanthroline (B135089) as a ligand to promote the cyclization of ortho-halothioanilides. organic-chemistry.org

For transformations involving the pre-formed 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, the conditions would dictate the reaction outcome.

Oxidative Couplings: Metal-free oxidative coupling of benzylamines to imines can be promoted by organocatalysts like salicylic (B10762653) acid derivatives under an oxygen atmosphere. nih.govnih.gov Photocatalytic methods using uranyl-organic frameworks have also been shown to be effective for this transformation. sigmaaldrich.com

C-H Functionalization: Palladium, rhodium, and ruthenium catalysts are extensively used for directed C-H functionalization of anilines and related compounds. The choice of oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) and solvent (e.g., dioxane, DCE, t-AmylOH) is critical for catalyst turnover and reaction efficiency.

The table below summarizes general conditions for key transformations on analogous structures.

| Transformation | Reactants | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Ref. |

| Benzothiazole Synthesis | Arylthiourea | NiBr₂ / Pyridine (B92270) / PIDA | 1,4-Dioxane | Room Temp | up to 83 | beilstein-journals.org |

| Benzothiazole Synthesis | o-Halothioanilide | CuI / 1,10-Phenanthroline | Toluene | 110 °C | 70-98 | organic-chemistry.org |

| Imine Formation | Benzylamine | 4,6-Dimethoxysalicylic acid / O₂ | Toluene | 110 °C | High | nih.govnih.gov |

| Benzylic Chlorination | Alkyl-azaheterocycle | NCS / TfCl / Li₂CO₃ | Me-THF | 0 °C to RT | N/A | researchgate.net |

Table is for illustrative purposes based on analogous systems, not the specific title compound.

Intramolecular Cyclization and Oxidative Coupling Mechanisms

While no specific intramolecular cyclizations of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline have been reported, plausible mechanisms can be proposed.

Oxidative Coupling: The secondary amine functionality is susceptible to oxidation. A likely transformation is the oxidative coupling of the N-H bond and an adjacent benzylic C-H bond to form an N-benzylidene imine. This reaction typically proceeds via a two-electron oxidation, often catalyzed by a metal or an organic oxidant, to form an iminium ion intermediate, which then deprotonates to yield the stable imine. nih.govnih.gov

Intramolecular Cyclization: Friedel-Crafts-type intramolecular cyclizations are conceivable under strongly acidic conditions, where the aniline (B41778) or benzyl aromatic ring could attack the benzothiazole ring, or vice-versa, though this would likely require harsh conditions. A more plausible, albeit speculative, pathway could involve the generation of a nitrenium ion on the aniline nitrogen, which could then attack the benzylic position. Such cyclizations have been observed in related systems, for example, using phenyliodine(III) bis(trifluoroacetate) (PIFA) to generate the reactive nitrenium ion intermediate, leading to the formation of lactams. The mechanism involves the attack of the electron-deficient nitrogen onto the benzylic carbon, forming a new C-N bond.

C-H Functionalization Strategies and Regioselectivity

The molecule 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline offers several sites for C-H functionalization. The regioselectivity of such reactions would be governed by the directing effects of the substituents.

Aniline Ring Functionalization: The N-benzylamino group is a powerful ortho, para-director for electrophilic aromatic substitution. Since the para position is blocked by the benzothiazole moiety, functionalization (e.g., halogenation, nitration, acylation) would be strongly directed to the two ortho positions of the aniline ring. Transition metal-catalyzed C-H activation would also favor these ortho positions due to the directing ability of the nitrogen atom.

Benzylic Functionalization: The methylene (B1212753) (CH₂) group is a prime site for functionalization. Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to both radical and polar reaction pathways. Strategies include benzylic chlorination followed by nucleophilic substitution, which allows for the introduction of a wide range of functional groups that might be incompatible with direct oxidation. researchgate.net

Benzothiazole Ring Functionalization: The benzothiazole ring itself is relatively electron-deficient. While the C2 position is substituted, functionalization could potentially occur on the benzo-fused ring. In related 2,1,3-benzothiadiazole (B189464) systems, directed C-H activation has shown a preference for the C4 position. diva-portal.org However, without a directing group on the benzothiazole nitrogen, functionalization on this ring is generally less favorable than on the electron-rich N-benzylaniline portion of the molecule.

Scaffold Design and Chemical Space Exploration

Benzothiazole (B30560) Core as a Privileged Structural Motif in Organic Synthesis

The benzothiazole unit, a bicyclic system formed by the fusion of a benzene (B151609) ring with a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in organic and medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation is reserved for molecular frameworks that can bind to multiple biological receptors with high affinity, making them rich sources for the discovery of novel bioactive compounds. jchemrev.comjchemrev.com The inherent properties of the benzothiazole core—its planarity, aromaticity, and the presence of nitrogen and sulfur heteroatoms—confer a unique electronic and structural profile that is conducive to diverse molecular interactions. jchemrev.comnih.gov

The utility of the benzothiazole nucleus is demonstrated by its presence in a vast array of compounds with a wide spectrum of applications. nih.govijpsr.com Medicinal chemists have extensively utilized this scaffold to develop therapeutic agents for numerous conditions. jchemrev.comjchemrev.comnih.gov The versatility of the 2-substituted benzothiazole, in particular, allows for significant structural modifications, which can fine-tune the properties of the resulting molecule. derpharmachemica.combenthamscience.com This adaptability has made the benzothiazole scaffold a cornerstone in the construction of complex and functionally diverse molecules. researchgate.net

| Application Area | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Antimicrobial | nih.govijpsr.com |

| Antidiabetic | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Anticonvulsant | nih.govnih.gov |

| Antiviral | nih.govderpharmachemica.com |

| Antitubercular | nih.govnih.gov |

| Antifungal | researchgate.netijpsr.com |

N-Benzylaniline Moiety as a Flexible Scaffold for Molecular Design

The N-benzylaniline moiety serves as a versatile and flexible scaffold in molecular design and a valuable building block in synthetic chemistry. beilstein-journals.org As an N-alkylated derivative of aniline (B41778), its structure allows for extensive modification. medchemexpress.com Substitutions can be readily made on the aniline ring, the benzyl (B1604629) ring, and the nitrogen atom, providing a three-dimensional exploration of chemical space. This flexibility is crucial for tuning the steric, electronic, and lipophilic properties of a molecule.

The synthesis of N-benzylaniline and its derivatives is a subject of ongoing research, with methods being developed to improve efficiency and yield. dpublication.com These derivatives are important intermediates in the production of more complex molecules, including dyes and pharmacologically active compounds. researchgate.net The ability to systematically alter the structure of the N-benzylaniline scaffold makes it an attractive component for creating libraries of compounds for screening purposes and for merging with other pharmacophores to develop novel molecular entities. acs.org

Principles of Hybrid Compound Design Incorporating Benzothiazole and Aniline Subunits

The design of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline exemplifies the principle of molecular hybridization, a strategy where distinct structural motifs are covalently linked to create a single, new chemical entity. mdpi.com This approach aims to generate molecules with potentially synergistic or novel properties that are not present in the individual components. nih.gov In this specific hybrid, the rigid, electron-deficient benzothiazole core is combined with the more flexible, electron-rich N-benzylaniline scaffold.

The key principles in designing such hybrids include:

Pharmacophore Combination : Merging two known scaffolds (benzothiazole and aniline) to explore new areas of chemical space. mdpi.comasianpubs.org

Linker Strategy : The direct C-C bond between the benzothiazole C2-carbon and the aniline ring is a common and synthetically accessible linkage that maintains a degree of rotational freedom while ensuring electronic communication between the two systems.

Modulation of Physicochemical Properties : The combination of the planar benzothiazole and the non-planar N-benzylaniline moieties results in a molecule with a defined three-dimensional shape, which influences its solubility, lipophilicity, and crystal packing behavior.

Several studies have reported the synthesis and characterization of hybrid molecules that bring together benzothiazole and aniline-containing fragments, often for evaluation as potential therapeutic agents. mdpi.comnih.govnih.govnih.gov

Structure-Property Relationship Studies in the Absence of Specific Biological Outcomes

In a closely related compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate , crystallographic analysis revealed that the benzothiazole unit is not coplanar with the central benzene ring, forming a dihedral angle of 7.22°. nih.gov Furthermore, the pyridine (B92270) and benzene rings are significantly twisted relative to each other, with a dihedral angle of 80.89°. nih.gov Such studies also elucidate the nature of non-covalent interactions, including intramolecular and intermolecular hydrogen bonds and π–π stacking, which govern how molecules pack in a crystal lattice and can influence physical properties like melting point and solubility. nih.govmdpi.com

Spectroscopic characterization through methods like NMR, IR, and mass spectrometry provides complementary information about the molecular structure and purity. mdpi.comnih.gov For example, the synthesis of various N-(4-(benzo[d]thiazol-2-yl)phenyl) carboxamide derivatives has been reported with detailed characterization data, establishing a library of related structures and their fundamental properties. nih.gov These foundational studies are critical for building a deeper understanding of how structural modifications impact the molecule's intrinsic physicochemical characteristics.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₅N₃S·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Dihedral Angle (Benzothiazole/Benzene Ring) | 7.22 (1)° |

| Dihedral Angle (Benzene/Pyridine Ring) | 80.89 (1)° |

| Key Intermolecular Interactions | O—H⋯N hydrogen bonds, π–π stacking |

Rational Design Strategies for Ligands and Functional Molecules

The knowledge gained from the structural components and hybrid nature of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline informs rational design strategies for creating new ligands and functional molecules. nih.govmanchester.ac.uk These strategies leverage the existing scaffold to systematically explore chemical space and optimize for desired properties. rsc.orgresearchgate.netarxiv.org

Key rational design approaches include:

Scaffold-Based Design : This involves using the core structure of the molecule as a template. rsc.org New derivatives are generated by adding or modifying functional groups at specific positions on the benzothiazole or N-benzylaniline rings. This allows for the fine-tuning of properties while retaining the essential structural features of the parent scaffold. researchgate.net

Molecular Modeling : Computational techniques, such as molecular docking, can be used to simulate the interaction of designed analogs with theoretical protein binding sites. nih.govresearchgate.net This in silico approach helps prioritize which derivatives to synthesize, even when the ultimate goal is a functional material rather than a drug.

Structure-Property Relationship (SPR) Analysis : By synthesizing a series of related compounds and systematically measuring their physicochemical properties (e.g., fluorescence, conductivity, thermal stability), researchers can build models that correlate specific structural features with observed properties. derpharmachemica.com This data-driven approach guides the design of next-generation molecules with enhanced performance.

Fragment-Based Assembly : This strategy involves the deliberate selection and combination of molecular fragments to build a larger molecule with a desired architecture and functionality. mdpi.com The benzothiazole and N-benzylaniline moieties can be considered as two such fragments, which can be combined with other building blocks to create more complex systems. researchgate.net

These design principles provide a powerful framework for leveraging the chemical potential of the 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline scaffold to develop novel and sophisticated functional molecules. nih.gov

Advanced Research Directions and Conceptual Applications in Materials Science

Exploration in the Development of Novel Organic Functional Materials

The benzothiazole (B30560) framework is a cornerstone in the development of novel organic functional materials due to its inherent chemical reactivity and broad spectrum of biological and photophysical activities. researchgate.netst-andrews.ac.uk Derivatives of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline are explored as building blocks for materials with specific, tailored properties. The structural characteristics of these compounds, particularly the ability to undergo chemical modifications at the aniline (B41778) nitrogen or on the aromatic rings, make them suitable for creating functional materials.

Research has demonstrated that benzothiazole derivatives are integral to a variety of applications, including:

Optical Materials: Their conjugated systems are precursors for dyes, fluorescent probes, and materials with unique photophysical properties. st-andrews.ac.uk

Industrial Agents: They have been investigated for uses in industrial processes, including as corrosion inhibitors.

Pharmacological Scaffolds: The benzothiazole core is present in numerous compounds studied for medicinal applications, highlighting its functional versatility. researchgate.netnih.gov

The synthesis of these materials often involves multi-step reactions, starting with the formation of a substituted 2-aminobenzothiazole (B30445), which is then further functionalized. nih.govresearchgate.net This synthetic accessibility allows for the systematic tuning of the molecule's electronic and steric properties to optimize its function for a specific application.

Potential as Lewis Acid Catalysts

Nitrogen-containing heterocyclic compounds can exhibit Lewis acidic properties, a concept that has gained significant traction in catalysis. researchgate.netnih.gov A Lewis acid is a chemical species that can accept an electron pair. While traditional Lewis acids are often metal-based, organic molecules, including protonated nitrogen heterocycles, can also function in this capacity. pearson.comresearchgate.net The sp2-hybridized nitrogen cations, such as those in triazolium, have been shown to act as effective Lewis acids. researchgate.net

4-(1,3-Benzothiazol-2-yl)-N-benzylaniline possesses multiple nitrogen atoms—one in the thiazole (B1198619) ring and one in the aniline linker—that could potentially act as Lewis basic sites. However, upon protonation or in specific coordination environments, these nitrogen centers could facilitate Lewis acid catalysis. For instance, the combination of N-heterocyclic carbenes (NHCs) with Lewis acids has emerged as a powerful strategy in asymmetric synthesis, enhancing reaction efficiency and selectivity. mdpi.com Given the structural similarities to other N-heterocyclic systems, it is conceivable that derivatives of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline could be designed to either act as Lewis acid catalysts themselves or as ligands in cooperative catalytic systems. mdpi.com

Chelation Properties with Various Metal Cations and Coordination Chemistry

The benzothiazole aniline (BTA) scaffold, which is the core of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, demonstrates significant chelation properties, readily forming coordination complexes with a variety of transition metal cations. nih.govresearchgate.net The nitrogen atom of the benzothiazole ring and the exocyclic amine group provide ideal donor sites for metal coordination.

Studies have successfully synthesized and characterized complexes of BTA derivatives with metals such as platinum(II), palladium(II), and copper(II). nih.govmdpi.commdpi.com These complexes are often prepared by reacting the BTA ligand with a metal salt, such as K₂PtCl₄. semanticscholar.org The resulting metal complexes exhibit distinct structural and electronic features, which in turn influence their biological and material properties. nih.gov For instance, a tridentate copper(II) complex involving a 2-(4'-aminophenyl)benzothiazole derivative was synthesized and characterized, showing that the ligand coordinates to the metal center through multiple nitrogen atoms. mdpi.com The coordination geometry and stability of these complexes are investigated using techniques like X-ray crystallography, EPR spectroscopy, and various spectral analyses. researchgate.netmdpi.com

The ability to attach the benzothiazole aniline moiety to a metal coordination cage is a viable strategy for creating cytotoxic agents for cancer therapy, indicating strong and stable chelation. nih.gov

Table 1: Examples of Metal Complexes with Benzothiazole Aniline Derivatives

| Metal Ion | Ligand Type | Application/Finding | Reference |

|---|---|---|---|

| Platinum(II) | Benzothiazole Aniline Derivatives | Studied for anticancer activity, with some complexes showing selective inhibitory activities against liver cancer cells. | mdpi.comnih.gov |

| Copper(II) | 2-(4'-aminophenyl)benzothiazole derivative | Complex interacts with DNA via intercalation and shows noteworthy anticancer properties against breast cancer cells. | mdpi.com |

| Manganese(II) | Benzothiazole aniline-conjugated Schiff-base | Complex synergistically inhibited liver, colon, and breast cancer cells. | nih.gov |

| Palladium(II) | Benzothiazole Aniline Derivatives | Investigated for cancer cell targeting. | nih.gov |

Development of Advanced Spectroscopic Probes and Sensing Materials

Benzothiazole derivatives are renowned for their fluorescent properties and are widely used in the development of spectroscopic probes and sensing materials. researchgate.net The introduction of specific functional groups onto the benzothiazole structure allows for the creation of probes that can selectively detect various analytes through changes in their luminescence characteristics. researchgate.net Mechanisms such as excited-state intramolecular proton transfer (ESIPT), photoinduced electron transfer (PET), and aggregation-induced emission (AIE) are often exploited in the design of these fluorescent sensors. researchgate.netnih.gov

For example, probes based on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold are common ESIPT fluorophores. nih.gov Researchers have designed benzothiazole-based probes for the detection of species like hydrazine (B178648) (N₂H₄) and hydrogen peroxide (H₂O₂). nih.govnih.govrsc.org These probes often exhibit a "turn-on" fluorescence response, where the emission intensity increases significantly upon binding to the target analyte. nih.gov The development of such probes benefits from their high sensitivity, simple operation, and low detection limits. researchgate.net The synthesis is often straightforward, and the resulting materials can be incorporated into practical devices like test strips for environmental and food safety monitoring. rsc.org

Future Prospects for Computational Chemistry and In Silico Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the in silico design and analysis of novel materials based on the benzothiazole scaffold. scirp.orgscirp.orgbenthamdirect.com These theoretical methods allow researchers to predict a wide range of molecular properties before undertaking complex and resource-intensive synthesis. researchgate.netinnovareacademics.in

Key applications of computational chemistry in this area include:

Structural and Electronic Analysis: DFT calculations are used to optimize molecular geometries and analyze electronic structures, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). benthamdirect.comnih.gov The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule. nih.gov

Reactivity Prediction: By generating Molecular Electrostatic Potential (MEP) maps, researchers can identify nucleophilic and electrophilic sites on a molecule, thereby predicting its reactivity and interaction patterns. scirp.org

Spectroscopic Simulation: Theoretical calculations can simulate absorption and fluorescence spectra, providing results that can be compared with experimental data to validate molecular structures and understand photophysical processes like ESIPT. nih.govnih.gov

Drug Design and Docking: Molecular docking studies are widely used to predict the binding affinity and interaction modes of benzothiazole derivatives with biological targets, such as enzymes or DNA, guiding the design of new therapeutic agents. researchgate.netinnovareacademics.innih.gov

The synergy between computational prediction and experimental synthesis accelerates the discovery of new functional materials, making in silico methods a cornerstone of future research in this field. frontiersin.org

Table 2: Computational Methods in Benzothiazole Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Study of molecular structure, reactivity, stability, and electronic properties. | Provides HOMO-LUMO energy gaps, MEP maps, and optimized geometries. | scirp.orgscirp.orgbenthamdirect.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Helps understand electronic transitions and photophysical properties. | nih.govscirp.org |

| Molecular Docking | Prediction of binding interactions with biological macromolecules. | Identifies potential binding modes and affinities for drug design. | researchgate.netinnovareacademics.innih.gov |

| ADMET Analysis | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assesses the drug-likeness of candidate molecules early in the design process. | innovareacademics.innih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between benzothiazole derivatives and substituted anilines. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature (80–120°C). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high yields. Monitoring by TLC and confirming purity via HPLC (>95%) is critical .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign aromatic proton environments (δ 6.8–8.2 ppm) and confirm benzothiazole-aniline connectivity .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic P1 space group, α/β/γ ≈ 100°, V ≈ 840 ų) .

- FT-IR : Validate functional groups (C=N stretch ~1600 cm⁻¹, N-H bend ~3400 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer : Contradictions often arise from bioavailability differences or metabolite interference. Strategies include:

- Pharmacokinetic profiling : Measure plasma stability (e.g., LC-MS/MS) and tissue distribution in rodent models.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites.

- Dose-response recalibration : Adjust in vivo dosing to match effective in vitro concentrations, accounting for protein binding and clearance rates .

Q. What challenges arise in interpreting its electronic behavior via computational models, and how can they be mitigated?

- Methodological Answer :

- Challenge : Non-covalent interactions (e.g., π-π stacking in benzothiazole rings) complicate DFT calculations.

- Mitigation : Use hybrid functionals (B3LYP-D3) with dispersion corrections and solvent models (PCM for DMSO). Compare computational results with experimental UV-Vis (λmax ~300–350 nm) and cyclic voltammetry (redox peaks at −1.2 to +0.8 V vs. Ag/AgCl) .

Q. What experimental designs are optimal for studying its potential as a fluorescent probe in biological systems?

- Methodological Answer :

- Fluorescence quenching assays : Titrate with biomacromolecules (e.g., BSA) and measure Stern-Volmer constants.

- Cell imaging : Use confocal microscopy with HEK-293 cells, optimizing excitation/emission wavelengths (e.g., λex = 365 nm, λem = 450 nm). Include controls for autofluorescence and photobleaching .

Data Analysis & Validation

Q. How should researchers address discrepancies in crystallographic data versus solution-phase structural predictions?

- Methodological Answer :

- Solid-state vs. solution dynamics : Compare X-ray-derived torsion angles with NOESY NMR correlations to assess conformational flexibility.

- DFT-MD simulations : Run molecular dynamics (50 ps, NPT ensemble) to model solvent effects and validate against experimental bond lengths (e.g., C-S bond ≈ 1.74 Å) .

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Dose-response curves : Fit data to Hill equation (IC₅₀ calculation) using nonlinear regression (GraphPad Prism).

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for p < 0.05 significance). Report confidence intervals (95%) for reproducibility .

Synthetic Challenges

Q. How can regioselectivity issues during benzothiazole functionalization be controlled?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at the 4-position of aniline to favor C-2 benzothiazole coupling.

- Protecting groups : Use tert-butoxycarbonyl (Boc) to block competing amine reactivity. Confirm regiochemistry via 2D NMR (HSQC/HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.